molecular formula C7H16ClN B1487370 3-Ethyl-3-methylpyrrolidine hydrochloride CAS No. 2206969-73-3

3-Ethyl-3-methylpyrrolidine hydrochloride

Cat. No.: B1487370
CAS No.: 2206969-73-3
M. Wt: 149.66 g/mol
InChI Key: MQAJNWAGAPJKSZ-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reductive amination of 3-ethyl-3-methyl-1-pyrroline with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions, followed by purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methylpyrrolidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups on the pyrrolidine ring.

Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

3-Ethyl-3-methylpyrrolidine hydrochloride is utilized in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It is explored for its potential therapeutic properties in drug discovery and development.

  • Industry: The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Ethyl-3-methylpyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 3-Ethyl-3-methylpiperidine

  • 3-Ethyl-3-methylmorpholine

  • 3-Ethyl-3-methylaziridine

This comprehensive overview provides a detailed understanding of 3-Ethyl-3-methylpyrrolidine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-ethyl-3-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(2)4-5-8-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAJNWAGAPJKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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